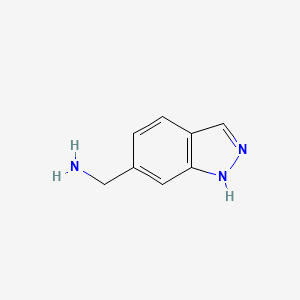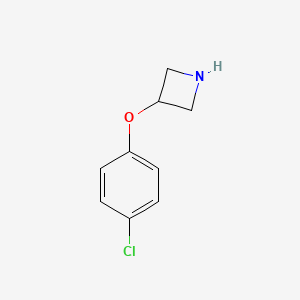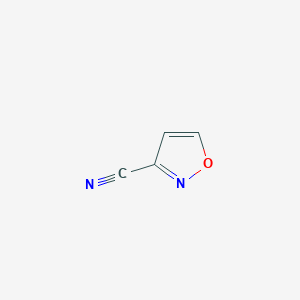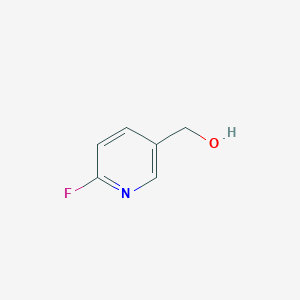
(6-Fluoropyridin-3-yl)methanol
Übersicht
Beschreibung
“(6-Fluoropyridin-3-yl)methanol” is a chemical compound with the CAS Number: 39891-05-9. It has a molecular weight of 127.12 and its IUPAC name is (6-fluoro-3-pyridinyl)methanol .
Synthesis Analysis
The synthesis of “(6-Fluoropyridin-3-yl)methanol” involves the reaction of 6-fluoronicotinic acid with thionyl chloride in the presence of N,N-dimethylformamide. The mixture is heated at reflux for 3 hours. The solvent is then removed under reduced pressure to provide an amber oil that is dissolved in 1,4-dioxane. The solution is treated with sodium borohydride and the mixture is stirred at room temperature for 24 hours. The suspension is diluted with saturated NaHCO3 solution and extracted with diethyl ether. The combined organic extracts are dried over Na2SO4, filtered and the solvents are removed under reduced pressure to provide the title compound as a colorless oil .Molecular Structure Analysis
The molecular structure of “(6-Fluoropyridin-3-yl)methanol” is represented by the formula C6H6FNO .Physical And Chemical Properties Analysis
“(6-Fluoropyridin-3-yl)methanol” is a liquid at room temperature. It has a density of 1.3±0.1 g/cm3, a boiling point of 256.4±25.0 °C at 760 mmHg, and a flash point of 108.8±23.2 °C. It has a molar refractivity of 30.8±0.3 cm3, and a molar volume of 100.7±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Spectroscopy and Molecular Structure Analysis:
- Infrared spectra studies of hydrogen-bonded clusters of 2-fluoropyridine with methanol were conducted, revealing insights into the hydrogen bond interactions and vibrational frequencies affected by these bonds (Nibu, Marui, & Shimada, 2006).
- The structural and molecular characteristics of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, formed from the condensation of (6-methylpyridin-2-yl)methanol, were investigated using various spectroscopic techniques and crystallography (Percino, Chapela, & Rodríguez-Barbarín, 2005).
Synthesis and Catalysis:
- A study explored the gram-scale synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation, including the preparation of (6-Amino-2-chloro-3-fluorophenyl)methanol, highlighting the advantages of this method over traditional approaches (Sun, Sun, & Rao, 2014).
- Research on dinuclear complexes with 6-halogeno-pyridin-2-olate, including derivatives of 6-fluoro-2-hydroxypyridine, provided insights into the coordination chemistry and solid-state structures of these compounds (Schäffler, Müller, & Maas, 2006).
Chemical Properties and Reactions:
- A study on the hydroalkoxylation of unactivated olefins described the use of a cobalt complex, silane, and N-fluoropyridinium salt, demonstrating high functional group tolerance and the versatility of alcoholic solvents, including methanol (Shigehisa, Aoki, Yamaguchi, Shimizu, & Hiroya, 2013).
- Investigations into the metabolic engineering of Corynebacterium glutamicum for methanol metabolism discussed the potential of using methanol as an auxiliary carbon source,
Fluorescence and Sensing Applications:
- The development of highly selective fluorescent sensors for Hg2+ and Ag+ based on bis-triazole-coupled polyoxyethylenes in methanol solution was reported, highlighting the potential of these compounds in selective metal ion detection (Hung, Cheng, Wang, Chen, & Chung, 2009).
- A novel stable fluorophore, 6-methoxy-4-quinolone, demonstrated strong fluorescence in a wide pH range of aqueous media and was proposed as a fluorescent labeling reagent, showing potential for biomedical analysis (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Miscellaneous Applications:
- The crystal structure of a dinuclear CoII complex with bridging fluoride ligands was explored, showcasing the impact of solvents like methanol on the formation of such complexes (Inomata & Suenaga, 2014).
- A study on the iridium-catalyzed direct C–C coupling of methanol and allenes highlighted the potential of methanol as a one-carbon building block in fine chemical synthesis (Moran, Preetz, Mesch, & Krische, 2011).
Safety And Hazards
The safety information for “(6-Fluoropyridin-3-yl)methanol” indicates that it has the signal word “Warning”. The hazard statements include H302, H315, H319, H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .
Eigenschaften
IUPAC Name |
(6-fluoropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSVYHGEBZQLBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627408 | |
| Record name | (6-Fluoropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoropyridin-3-yl)methanol | |
CAS RN |
39891-05-9 | |
| Record name | 6-Fluoro-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39891-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Fluoropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-fluoropyridin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




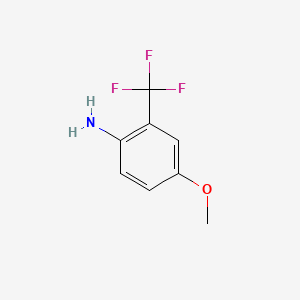
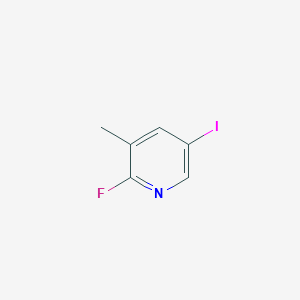
![6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1322552.png)


![3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1322557.png)


